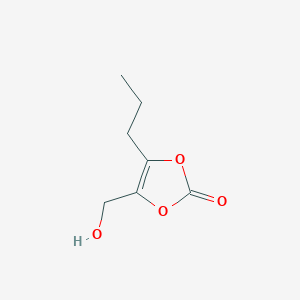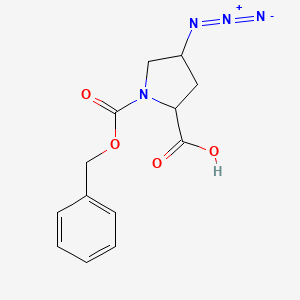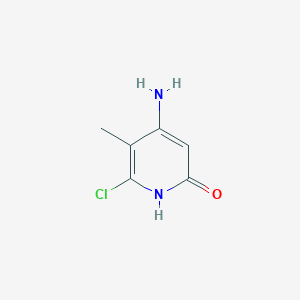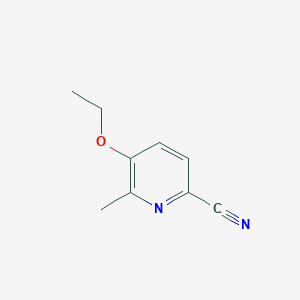
Carbamic acid, nitroso-2-propenyl-, ethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, nitroso-2-propenyl-, ethyl ester (9CI) is a chemical compound with the molecular formula C6H10N2O3 It is an ester derivative of carbamic acid and contains a nitroso group attached to a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, nitroso-2-propenyl-, ethyl ester typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method is the reaction of ethyl carbamate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, nitroso-2-propenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Carbamate derivatives with different substituents.
Aplicaciones Científicas De Investigación
Carbamic acid, nitroso-2-propenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, nitroso-2-propenyl-, ethyl ester involves its interaction with molecular targets through its nitroso and ester functional groups. The nitroso group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methylnitroso-, ethyl ester: Similar structure but with a methyl group instead of a propenyl group.
Carbamic acid, N-nitroso-N-propyl-, ethyl ester: Similar structure but with a propyl group instead of a propenyl group.
Uniqueness
Carbamic acid, nitroso-2-propenyl-, ethyl ester is unique due to the presence of the propenyl group, which can impart different chemical reactivity and biological activity compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
6558-80-1 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
ethyl N-nitroso-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C6H10N2O3/c1-3-5-8(7-10)6(9)11-4-2/h3H,1,4-5H2,2H3 |
Clave InChI |
RLIGRPOIUHSNIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CC=C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)



![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)


![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
